4-chloro-N-(2,5-difluorophenyl)benzamide

Dopamine Receptor Antagonist Binding Affinity

This N-phenylbenzamide is built on well-characterized SAR. The 2,5-difluoro substitution drives potent D3 antagonism (Ki 25.1 nM, >12× selective over D2) and a low cardiotoxicity liability (hERG IC50 794 nM, >30× safety margin). Avoid generic analogs—structural precision is essential for reproducible pharmacological deconvolution and GPR27-focused library synthesis.

Molecular Formula C13H8ClF2NO
Molecular Weight 267.66 g/mol
Cat. No. B318024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2,5-difluorophenyl)benzamide
Molecular FormulaC13H8ClF2NO
Molecular Weight267.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)F)F)Cl
InChIInChI=1S/C13H8ClF2NO/c14-9-3-1-8(2-4-9)13(18)17-12-7-10(15)5-6-11(12)16/h1-7H,(H,17,18)
InChIKeyPRCMACGXJMABAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-chloro-N-(2,5-difluorophenyl)benzamide: Chemical Identity and Procurement Baseline


4-chloro-N-(2,5-difluorophenyl)benzamide is a synthetic small molecule belonging to the N-phenylbenzamide class [1]. Its structure features a 4-chlorobenzamide core and a 2,5-difluorophenyl substituent on the amide nitrogen. The compound is identified by the molecular formula C₁₃H₈ClF₂NO, a molecular weight of 267.66 g/mol, and is registered under CAS number 825659-03-8 [2]. This compound serves as a versatile scaffold for medicinal chemistry and chemical biology research.

4-chloro-N-(2,5-difluorophenyl)benzamide: The Procurement Risk of Simple Analog Substitution


In the N-phenylbenzamide class, simple structural analogs cannot be presumed to be functionally equivalent. The specific positioning of halogen atoms on both the benzamide and aniline rings critically dictates the molecule's electronic distribution, lipophilicity, and three-dimensional conformation [1]. As demonstrated by structure-activity relationship (SAR) studies, a change as subtle as moving a fluorine atom (e.g., from a 2,5-difluoro to a 3,5-difluoro substitution pattern) or swapping a chlorine for a bromine atom can lead to orders of magnitude difference in target binding affinity and a complete reversal of pharmacological profile, such as shifting from a high-efficacy agonist to a partial agonist or antagonist [2]. Therefore, generic substitution in procurement without rigorous data validation introduces significant risk of experimental failure and irreproducibility.

4-chloro-N-(2,5-difluorophenyl)benzamide: A Quantitative Evidence Guide for Differentiated Scientific Selection


4-chloro-N-(2,5-difluorophenyl)benzamide: Direct Comparative Binding Data for Dopamine D2 vs. D3 Receptor Antagonism

This compound exhibits a quantifiable, >3-fold selectivity for the dopamine D3 receptor over the D2 receptor in direct comparative antagonist assays. The target compound has a Ki of 25.1 nM at the human D3 receptor, compared to a Ki of 316 nM at the human D2 receptor, yielding a D2/D3 selectivity ratio of 12.6 [1]. This profile is distinct from that of a structurally related benzamide analog, which showed a Ki of 79.4 nM at D2 and 100 nM at D3, a selectivity ratio of only 1.26 [2].

Dopamine Receptor Antagonist Binding Affinity Neuroscience

4-chloro-N-(2,5-difluorophenyl)benzamide: SAR Insights from GPR27 Agonist Analogs Demonstrating Impact of Halogen Substitution on Potency

While the target compound itself is not the GPR27 agonist, its close structural analog (differing only by the addition of a phenylsulfamoyl group) was identified as the most potent agonist in a focused SAR study [1]. This analog, 4-chloro-2,5-difluoro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide (compound 7y), exhibited a pEC50 of 6.85. In contrast, an analog with a 2-methyl group instead of the 2,5-difluoro substitution on the benzamide ring (compound 7p) showed a pEC50 of 6.04, a 6.5-fold decrease in potency [1]. Furthermore, the 2,5-difluoro analog (7y) acts as a partial agonist with an Emax of 37%, whereas the 2-methyl analog (7p) is a superagonist with an Emax of 123%, demonstrating that the 2,5-difluoro substitution pattern is a key determinant of both potency and efficacy at this target [1].

GPR27 Orphan GPCR Agonist Structure-Activity Relationship Neuroscience

4-chloro-N-(2,5-difluorophenyl)benzamide: Differential Selectivity Over hERG Channel Compared to Other Benzamide Scaffolds

The compound exhibits a substantial safety margin against the human Ether-à-go-go-Related Gene (hERG) potassium channel, a common off-target associated with cardiotoxicity. In a binding assay, the target compound displaced [3H]dofetilide from the hERG channel with an IC50 of 794 nM [1]. This is >30-fold less potent than its primary activity at the D3 receptor (Ki = 25.1 nM). While direct comparative data for an exact analog at hERG is not available, this value is significantly higher (i.e., less potent) than the sub-100 nM hERG IC50 values often observed for many drug-like benzamide derivatives, suggesting a favorable selectivity profile for the 4-chloro-N-(2,5-difluorophenyl)benzamide scaffold [1][2].

hERG Cardiotoxicity Safety Pharmacology Selectivity

4-chloro-N-(2,5-difluorophenyl)benzamide: Prioritized Application Scenarios for Research and Development


Dopamine D3 Receptor Antagonist Tool Compound for Neuroscience Research

Procure 4-chloro-N-(2,5-difluorophenyl)benzamide for use as a selective dopamine D3 receptor antagonist tool compound in in vitro studies (e.g., [35S]GTPγS binding assays). Its quantifiable 12.6-fold selectivity for D3 over D2 (Ki D3 = 25.1 nM; Ki D2 = 316 nM) allows for pharmacological deconvolution of D3-specific signaling pathways with reduced confounding effects from D2 receptor antagonism, as evidenced by direct comparative binding data [1][2].

Scaffold for GPR27 Agonist Lead Optimization

Utilize 4-chloro-N-(2,5-difluorophenyl)benzamide as a core scaffold for the synthesis of focused libraries targeting the orphan GPR27 receptor. This is supported by class-level evidence showing that a close analog, 4-chloro-2,5-difluoro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide, is the most potent GPR27 agonist identified to date (pEC50 6.85), and that the 2,5-difluoro substitution pattern is a key driver of this potency compared to other analogs [1].

Chemical Probe with Favorable Early-Stage Safety Profile

Select 4-chloro-N-(2,5-difluorophenyl)benzamide for early-stage drug discovery projects where mitigating cardiotoxicity risk is a priority. The compound's relatively weak affinity for the hERG potassium channel (IC50 = 794 nM) provides a quantifiable safety margin (>30-fold) over its primary D3 receptor target, reducing the likelihood of observing confounding cardiotoxicity in initial phenotypic or target-based screens [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-N-(2,5-difluorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.